1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted at positions 1, 2, 6, and 5. The 3-ethoxyphenyl group at position 1 introduces lipophilicity, while the 5-methylisoxazol-3-yl moiety at position 2 contributes heterocyclic diversity.
This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Such methods enable rapid diversification, as demonstrated by libraries containing 223 derivatives .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-5-30-17-8-6-7-16(12-17)22-21-23(28)18-9-13(2)14(3)10-19(18)31-24(21)25(29)27(22)20-11-15(4)32-26-20/h6-12,22H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNOSLCFRKLNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H20N2O5, with a molecular weight of 416.433 g/mol. The compound features a complex structure that includes a chromeno-pyrrole core, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the chromeno-pyrrole family. For instance:
- Antibacterial Efficacy : The compound exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), comparable to gentamicin .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives in related studies ranged from 0.8 µg/mL to 100 µg/mL, indicating potent activity against pathogenic strains .
The exact mechanism through which this compound exerts its antibacterial effects is still under investigation. However, it is suggested that the chromeno-pyrrole structure may interact with bacterial cell membranes or inhibit essential metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 1.6 | |
| Antibacterial | Escherichia coli | Comparable to gentamicin | |
| Antitubercular | Mycobacterium tuberculosis | 1.6 |
Case Study: Antitubercular Activity
A notable study demonstrated that derivatives of chromeno-pyrrole compounds showed promising antitubercular activity against Mycobacterium tuberculosis. One derivative exhibited an MIC of 1.6 µg/mL, outperforming conventional treatments like Pyrazinamide (MIC = 3.125 µg/mL) .
Synthetic Approaches
The synthesis of this compound involves innovative methods that allow for the construction of complex heterocyclic structures under mild conditions. These methods enhance the potential for developing libraries of compounds with varied substituents that could lead to new therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit cytotoxic effects against various cancer cell lines. These compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a patent describes the use of related compounds for the prophylaxis and treatment of cancers associated with hepatocyte growth factor (HGF) signaling pathways .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in preclinical models of neurodegenerative diseases. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components may enhance its interaction with microbial membranes or inhibit key metabolic pathways in bacteria and fungi. Studies have reported varying degrees of antibacterial and antifungal activity against common pathogens.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized derivatives of the target compound and evaluated their anticancer properties against human breast cancer cells (MCF-7). The results demonstrated that several derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection in Animal Models
Another research group investigated the neuroprotective effects of this compound in a rat model of induced oxidative stress. The treated group showed reduced markers of oxidative damage and improved behavioral outcomes compared to controls. This suggests potential for further development into a therapeutic agent for neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Implications
The structural uniqueness of the target compound lies in its substituent combination. Below is a comparative analysis with key analogues:
Key Observations:
R1 (Position 1):
- The 3-ethoxyphenyl group in the target compound balances lipophilicity and metabolic stability compared to the polar 3-hydroxyphenyl group in , which may enhance solubility but increase susceptibility to glucuronidation.
- Aryl groups in simpler derivatives (e.g., phenyl) lack the ethoxy moiety, reducing steric and electronic complexity .
- Alkyl substituents (e.g., methyl) in early derivatives minimize synthetic complexity but limit functional diversity .
- Post-Synthetic Reactivity: The target compound’s chromeno[2,3-c]pyrrole-3,9-dione core can undergo hydrazine-mediated ring expansion to form pyrrolo[3,4-c]pyrazol-6(1H)-ones, a transformation shared with other analogues . This reactivity highlights its utility as a precursor for bioactive pyrazole derivatives.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing 1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key steps include:
- Substituent Compatibility : Ethoxyphenyl and methylisoxazolyl groups are introduced via aryl aldehyde and amine components, respectively.
- Optimized Conditions : Reactions proceed at ambient temperature in polar aprotic solvents (e.g., dioxane) with a 1:1:1 molar ratio of reactants .
- Purification : Products are isolated via recrystallization from ethanol, yielding high-purity compounds (confirmed by TLC and NMR) .
Q. Q2. How is the structural integrity of this compound confirmed experimentally?
Characterization involves:
- Spectroscopic Analysis : ¹H/¹³C NMR identifies proton and carbon environments (e.g., ethoxyphenyl protons at δ ~6.8–7.5 ppm, isoxazole methyl at δ ~2.3 ppm) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ calculated within ±0.001 Da) .
- Crystallography : Recrystallized products are analyzed via X-ray diffraction for absolute configuration confirmation (where applicable) .
Advanced Synthetic Challenges
Q. Q3. How do substituent electronic effects influence reaction yields in multicomponent syntheses?
Electron-withdrawing groups (e.g., nitro) on aryl aldehydes reduce reactivity due to decreased nucleophilicity, requiring extended reaction times (15–20 hours). Conversely, electron-donating groups (e.g., ethoxy) enhance reactivity, achieving >80% yields in 8–10 hours. Steric hindrance from bulky substituents (e.g., 3,5-dimethylphenyl) necessitates solvent optimization (e.g., DMF at 80°C) .
Q. Q4. What strategies resolve contradictory spectral data, such as overlapping carbonyl signals in NMR?
- Variable Temperature NMR : Reduces signal broadening caused by dynamic effects.
- DEPT-135 and HSQC : Differentiate carbonyl carbons (e.g., pyrrole-dione C=O at ~170–175 ppm) from aromatic carbons .
- Supplementary Techniques : IR spectroscopy identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹), while LC-MS/MS confirms fragmentation patterns .
Functionalization and Derivative Synthesis
Q. Q5. How can this compound be derivatized to explore biological activity?
- Hydrazine Functionalization : React with hydrazine hydrate (1:5 molar ratio in dioxane, 80°C, 20 hours) to yield 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. This introduces pyrazole rings, enhancing hydrogen-bonding potential .
- Post-Synthetic Modifications : Alkylation or acylation of the dihydropyrrole nitrogen improves solubility for in vitro assays .
Q. Q6. What are the limitations in scaling derivative synthesis for high-throughput screening?
- Byproduct Formation : Excess hydrazine may lead to over-substitution; stoichiometric control (≤1:5 molar ratio) is critical .
- Solvent Constraints : Dioxane limits scalability due to toxicity; alternatives like THF or EtOH require re-optimization of reaction times (e.g., 24–36 hours) .
Data Interpretation and Reproducibility
Q. Q7. How should researchers address inconsistent yields in replicate syntheses?
- Parameter Control : Monitor humidity (anhydrous conditions via molecular sieves) and stirring rate (≥600 rpm for homogeneity) .
- Batch Analysis : Use HPLC to quantify unreacted starting materials; yields <70% indicate incomplete conversions requiring extended heating .
Q. Q8. What methodologies validate the purity of intermediates in multistep syntheses?
- TLC with Dual Eluents : Compare Rf values in hexane/ethyl acetate (3:1) and dichloromethane/methanol (10:1) to detect impurities .
- Melting Point Consistency : Deviations >2°C from literature values (e.g., 243–245°C for intermediates) suggest contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
